Diisopromine hydrochloride was discovered by Janssen Pharmaceutica in 1955. It is commonly marketed under the brand name Agofell in South Africa, where it is combined with sorbitol for therapeutic use. The compound is classified under the category of spasmolytics and choleretics, which are agents that relieve spasms in smooth muscles and promote bile flow respectively .
The synthesis of diisopromine hydrochloride involves the reaction between 3,3-diphenylpropylamine and diisopropylamine. This reaction typically requires specific conditions such as:
In industrial applications, the synthesis is scaled up with optimized parameters to ensure high-quality production. Key reagents include high-purity versions of starting materials to minimize impurities during the process .
Diisopromine hydrochloride can undergo several types of chemical reactions:
The products formed from these reactions depend significantly on the specific reagents and conditions applied during the processes .
The mechanism of action for diisopromine hydrochloride involves its role as a spasmolytic agent. It works by inhibiting smooth muscle contractions in the biliary tract and sphincter of Oddi. This inhibition likely occurs through interaction with specific receptors that mediate muscle contraction, leading to relaxation and alleviation of spasms. Research indicates that this action may involve modulation of neurotransmitter release or direct effects on muscle cells .
Diisopromine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling, storage, and application methods in both laboratory and clinical settings .
Diisopromine hydrochloride has several significant applications across various fields:
Additionally, it has been compared with other spasmolytic agents like fenpiprane and delucemine but is noted for its specific efficacy on biliary tract spasms .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2